(Z)-2-(5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile
Description
(Z)-2-(5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile is a synthetic organic compound characterized by its unique thiazolidine ring structure
Properties
IUPAC Name |
(2Z)-2-[5-[(2-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-9-5-3-4-6-11(9)7-13-14(19)17-15(20-13)12(8-16)10(2)18/h3-6,13H,7H2,1-2H3,(H,17,19)/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOITZFJSOZALM-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2C(=O)NC(=C(C#N)C(=O)C)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CC2C(=O)N/C(=C(\C#N)/C(=O)C)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile typically involves the following steps:
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Formation of the Thiazolidine Ring: : The initial step involves the reaction of 2-methylbenzylamine with carbon disulfide and a base such as sodium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidine ring.
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Introduction of the Oxo Group: : The thiazolidine derivative is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the oxo group at the 4-position of the ring.
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Formation of the Ylidene Group: : The final step involves the condensation of the oxidized thiazolidine with ethyl cyanoacetate under basic conditions to form the this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Synthetic Pathways and Precursor Reactivity
The compound is synthesized via cyclocondensation reactions involving 2-cyano-3-oxobutanethioamide derivatives. Key steps include:
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Thiazolidinone ring formation : Reaction with α-bromo carbonyl compounds (e.g., ethyl 3-aryl-2-bromopropanoates) under basic conditions yields the thiazolidinone scaffold .
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Michael addition : The exocyclic double bond at the 5-position arises from nucleophilic attack at the α,β-unsaturated carbonyl intermediate .
Nucleophilic Substitution Reactions
The nitrile group (-CN) participates in nucleophilic substitutions:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | H₂SO₄/H₂O, reflux | Carboxylic acid derivative | |
| Reduction | LiAlH₄, THF | Primary amine |
Ring-Opening and Rearrangement
The thiazolidinone ring undergoes acid- or base-catalyzed ring-opening :
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Acidic hydrolysis : Cleavage at the C2-N bond generates a thioamide intermediate .
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Alkaline conditions : Forms open-chain thiol derivatives, which can re-cyclize under different pH .
Electrophilic Aromatic Substitution
The 2-methylbenzyl substituent directs electrophilic attack at the para position:
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ | 4-Nitro-2-methylbenzyl analog | 72 | |
| Br₂/FeCl₃ | 4-Bromo-2-methylbenzyl analog | 65 |
Catalytic Hydrogenation
The exocyclic double bond (C5=N) is reduced under H₂/Pd-C , yielding a saturated thiazolidinone derivative. This reaction modulates bioactivity by altering molecular planarity .
Biological Activity Modulation
Structural modifications impact antimicrobial efficacy :
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3-NO₂ substitution on the benzyl group enhances activity against Staphylococcus aureus (MIC: 1.56 µg/mL vs. ceftriaxone’s 3.12 µg/mL) .
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4-OH or 4-OMe groups improve solubility but reduce potency compared to halogenated analogs .
Computational Insights
Docking studies reveal:
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The thiazolidinone core binds to E. coli MurB enzyme’s active site via hydrogen bonds with Arg46 and Asp112 .
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Nitrile group stabilizes interactions through hydrophobic contacts with Val45 and Leu108 .
Stability and Degradation
The compound degrades under UV light via radical pathways , forming:
Scientific Research Applications
The compound (Z)-2-(5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile is a thiazolidinone derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry and material science. This article explores its potential applications, supported by relevant case studies and data.
Medicinal Chemistry
Thiazolidinone derivatives, including the compound , have been extensively studied for their potential as therapeutic agents.
Antimicrobial Activity :
Research indicates that thiazolidinone compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that similar thiazolidinones showed activity against various bacterial strains, suggesting that the compound may possess similar efficacy .
Anticancer Properties :
Thiazolidinones have been investigated for their anticancer potential. A study highlighted the ability of related compounds to induce apoptosis in cancer cells, indicating that this compound could be a candidate for further anticancer drug development .
Material Science
The unique structural properties of thiazolidinones allow them to be utilized in material science applications, particularly in the development of polymers and nanomaterials.
Nanocomposites :
Research has explored the incorporation of thiazolidinone derivatives into polymer matrices to enhance mechanical properties and thermal stability. The compound's ability to interact with polymer chains can lead to improved composite materials suitable for various industrial applications .
Synthesis and Chemical Reactions
The synthesis of this compound involves several key reactions, including condensation reactions with aldehydes and nitriles. This synthetic pathway is crucial for producing derivatives with tailored biological activities.
Synthetic Pathway Overview
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Starting Materials :
- 2-methylbenzaldehyde
- 4-oxothiazolidine
- Acetonitrile
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Reaction Conditions :
- Reflux in an appropriate solvent (e.g., ethanol)
- Catalysts may be employed to enhance yield
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Characterization Techniques :
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Mass Spectrometry
- Elemental Analysis
Case Studies
Several case studies have documented the biological activities of thiazolidinone derivatives:
Mechanism of Action
The mechanism of action of (Z)-2-(5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazolidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites or allosteric sites on proteins, thereby affecting their function.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine ring and are known for their antidiabetic properties.
Benzylidene-thiazolidinones: Similar in structure but with variations in the substituents on the thiazolidine ring.
Uniqueness
(Z)-2-(5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile is unique due to the specific combination of functional groups and the (Z)-configuration, which can influence its reactivity and interaction with biological targets. This uniqueness can lead to distinct chemical and biological properties compared to other thiazolidine derivatives.
By understanding the detailed synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Biological Activity
(Z)-2-(5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing insights from diverse research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process, including the formation of thiazolidine derivatives. The general synthetic route includes:
- Formation of Thiazolidine Core : The initial step involves the reaction of appropriate aldehydes with thiazolidine derivatives.
- Cyclization and Functionalization : Subsequent cyclization leads to the formation of the oxothiazolidin core, followed by functionalization to introduce the nitrile group.
Antimicrobial Activity
Numerous studies have reported on the antimicrobial activity of thiazolidine derivatives. In particular, compounds similar to this compound have demonstrated significant antibacterial and antifungal properties.
- Bacterial Strains Tested : Efficacy against various strains including Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa has been noted. For example, a related compound exhibited MIC values ranging from 0.004 to 0.03 mg/mL against Enterobacter cloacae and other strains, outperforming standard antibiotics like ampicillin by 10–50 fold .
| Bacterial Strain | MIC (mg/mL) | Activity Comparison |
|---|---|---|
| E. coli | 0.015 | Resistant |
| S. aureus | 0.004 | Highly sensitive |
| K. pneumoniae | 0.01 | Moderate sensitivity |
| P. aeruginosa | 0.02 | Moderate sensitivity |
Antifungal Activity
The antifungal properties of this class of compounds have also been explored. Compounds structurally similar to this compound showed promising activity against fungi such as Candida albicans and Aspergillus fumigatus. The MIC values for these compounds were found to be in the range of 0.004–0.06 mg/mL .
The mechanisms underlying the biological activity of thiazolidine derivatives often involve:
- Inhibition of Cell Wall Synthesis : Many thiazolidine derivatives disrupt bacterial cell wall synthesis, leading to cell lysis.
- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation in neurodegenerative diseases .
- Antioxidant Properties : Some studies indicate that these compounds possess antioxidant capabilities, which may contribute to their overall therapeutic effects .
Case Studies
Several case studies illustrate the effectiveness of this compound and its analogs:
- Study on Antimicrobial Efficacy : A study evaluated a series of thiazolidine derivatives against multiple bacterial strains, concluding that specific substitutions on the thiazolidine ring significantly enhanced antimicrobial activity .
- Anticancer Properties : In vitro studies have shown that certain analogs inhibit melanin production in B16F10 cells by targeting tyrosinase activity, suggesting potential applications in treating hyperpigmentation disorders .
Q & A
Q. What synthetic methodologies are recommended for preparing (Z)-2-(5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile?
The compound is synthesized via a multi-step condensation process. A common approach involves reacting 3-oxobutanenitrile derivatives with substituted aldehydes (e.g., 2-methylbenzyl aldehyde) in the presence of a base like sodium acetate and glacial acetic acid under reflux. This forms the thiazolidinone core through cyclization, followed by isolation via recrystallization (ethanol or methanol) to achieve the Z-configuration . Key steps include monitoring reaction progress with TLC and optimizing solvent systems (e.g., acetonitrile or ethanol) to improve yield and purity.
Q. How can the Z-configuration of the compound be confirmed experimentally?
The Z-isomer is confirmed using single-crystal X-ray diffraction (SC-XRD), which provides unambiguous stereochemical evidence. For example, analogous thiazolidinone derivatives have been characterized by SC-XRD at 100 K, achieving R-factors < 0.03 . Alternatively, NMR spectroscopy (¹H and ¹³C) can identify diagnostic peaks: the Z-configuration typically shows distinct coupling patterns for vinylic protons and deshielded carbonyl carbons due to conjugation with the nitrile group .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to calculate molecular orbitals, dipole moments, and electrostatic potentials. Basis sets like 6-31G(d,p) provide accurate geometry optimizations. For thermochemical properties (e.g., Gibbs free energy of formation), include exact-exchange terms to reduce errors (<3 kcal/mol) . The Colle-Salvetti correlation-energy formula, adapted for gradient-corrected functionals, can further refine electron density and correlation energy predictions .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
Systematic screening of solvent systems (e.g., ethanol vs. acetonitrile), catalyst loading (e.g., sodium acetate), and reflux duration is critical. For example, extending reflux time from 6 to 8 hours increased yields of analogous thiazolidinones from 75% to 85% . Use design of experiments (DoE) to identify interactions between variables. Monitor byproducts via LC-MS and adjust stoichiometric ratios (e.g., aldehyde:cyanoketone = 1.2:1) to favor cyclization over dimerization .
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?
Discrepancies in NMR chemical shifts or vibrational frequencies (IR) often arise from solvent effects or incomplete basis sets. Address this by:
- Including implicit solvent models (e.g., PCM for ethanol) in DFT calculations.
- Comparing experimental IR peaks (e.g., C=O stretch ~1700 cm⁻¹) with scaled harmonic frequencies from computational outputs .
- Validating computational models against SC-XRD bond lengths (e.g., C-S bond = 1.68–1.72 Å in thiazolidinones) .
Q. How can structure-activity relationships (SAR) be explored for biological activity?
- In vitro assays : Test antimicrobial activity against Gram-positive/negative strains (MIC values) and fungal pathogens (e.g., Candida albicans). Compare with structurally similar thiazolidinones to identify key pharmacophores (e.g., 2-methylbenzyl substitution enhances lipophilicity) .
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enoyl-ACP reductase). Prioritize compounds with low binding energies (<−7 kcal/mol) and validate via mutagenesis studies .
Methodological Considerations
Q. What crystallographic software is recommended for refining the compound’s structure?
Use SHELX suite (SHELXL for refinement, SHELXS for solution) due to its robustness in handling anisotropic displacement parameters and twinned crystals. For visualization, WinGX/ORTEP provides high-quality thermal ellipsoid plots and geometric analysis (e.g., torsion angles, hydrogen bonding) .
Q. How to address low yields in large-scale synthesis?
Scale-up challenges often arise from poor solubility or exothermic reactions. Mitigate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
